Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid functionality is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-1-Boc-3,3-dimethyl-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Methyl (2S)-1-Boc-3,3-dimethyl-4-aminopyrrolidine-2-carboxylate: Contains an amino group in place of the carbonyl group.
Uniqueness
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc protecting group allows for selective deprotection, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDAHDAOFWGW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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